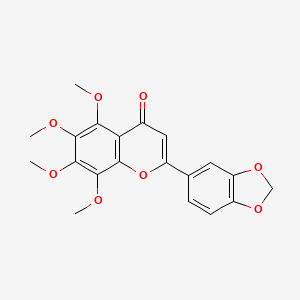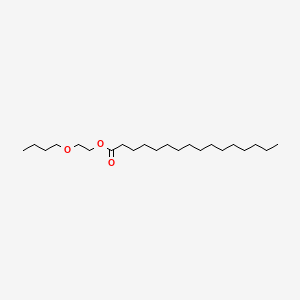
1,1,1,3-Tetrachloro-2,2,3-trifluoropropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,3-Tetrachloro-2,2,3-trifluoropropane is a chemical compound with the molecular formula C₃HCl₄F₃. It is a member of the chlorofluorocarbon (CFC) family, known for its applications in various industrial processes. This compound is characterized by its high stability and non-flammability, making it useful in specific applications where these properties are essential.
Métodos De Preparación
The synthesis of 1,1,1,3-Tetrachloro-2,2,3-trifluoropropane typically involves the chlorination and fluorination of propane derivatives. One common method includes the reaction of 1,1,1-Trichloro-2,2,3-trifluoropropane with chlorine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial production methods often involve continuous flow reactors where the reactants are introduced and the product is continuously removed. This method enhances the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
1,1,1,3-Tetrachloro-2,2,3-trifluoropropane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles such as hydroxide ions, leading to the formation of alcohols or ethers.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH₄) to form less chlorinated derivatives.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) can oxidize the compound, leading to the formation of carboxylic acids or other oxidized products.
Common reagents and conditions used in these reactions include solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from -78°C to room temperature, depending on the specific reaction.
Aplicaciones Científicas De Investigación
1,1,1,3-Tetrachloro-2,2,3-trifluoropropane has several scientific research applications:
Chemistry: It is used as a solvent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Biology: The compound is used in biological studies to understand the effects of chlorofluorocarbons on living organisms and their potential environmental impact.
Medicine: Research is ongoing to explore its potential use in pharmaceutical formulations, particularly in the development of inhalation anesthetics.
Industry: It is used in the production of refrigerants, foam-blowing agents, and as a cleaning solvent for electronic components due to its non-flammability and stability.
Mecanismo De Acción
The mechanism by which 1,1,1,3-Tetrachloro-2,2,3-trifluoropropane exerts its effects is primarily through its interaction with various molecular targets. In chemical reactions, it acts as a substrate that undergoes transformation through nucleophilic or electrophilic attack. In biological systems, it can interact with cellular membranes and proteins, potentially disrupting normal cellular functions. The pathways involved often include oxidative stress and disruption of lipid membranes.
Comparación Con Compuestos Similares
1,1,1,3-Tetrachloro-2,2,3-trifluoropropane can be compared with other similar compounds such as:
1,1,3,3-Tetrachloro-1,2,2-trifluoropropane: Similar in structure but differs in the position of chlorine and fluorine atoms, leading to different chemical properties and reactivity.
1,1,2-Trichloro-1,3,3,3-tetrafluoropropane: Contains an additional fluorine atom, making it more stable and less reactive in certain chemical reactions.
1,1,1,2-Tetrachloro-3,3,3-trifluoropropane: Another isomer with different physical and chemical properties, used in different industrial applications.
The uniqueness of this compound lies in its specific arrangement of chlorine and fluorine atoms, which imparts distinct reactivity and stability, making it suitable for specialized applications.
Propiedades
IUPAC Name |
1,1,1,3-tetrachloro-2,2,3-trifluoropropane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl4F3/c4-1(8)2(9,10)3(5,6)7/h1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCARXVNAFDSAFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(Cl)(Cl)Cl)(F)F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HCl4F3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20512478 |
Source


|
| Record name | 1,1,1,3-Tetrachloro-2,2,3-trifluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20512478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
422-50-4 |
Source


|
| Record name | 1,1,1,3-Tetrachloro-2,2,3-trifluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20512478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
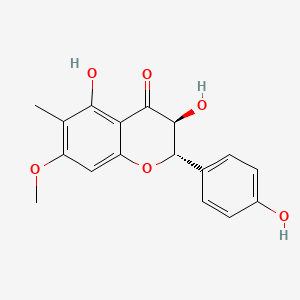
![[(1R,2S,3S,5S,8R,9R,10S,11S,13R,16S)-16-acetyloxy-5,8,9,11-tetrahydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-2-yl] benzoate](/img/structure/B13834039.png)
![1,3-Diethyl-2-methyl-1H-imidazo[4,5-b]quinoxalinium toluene-p-sulfonate](/img/structure/B13834047.png)
![4-[(2-Bromoacetyl)amino]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate](/img/structure/B13834058.png)
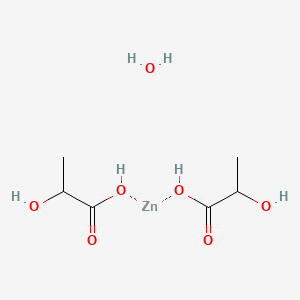
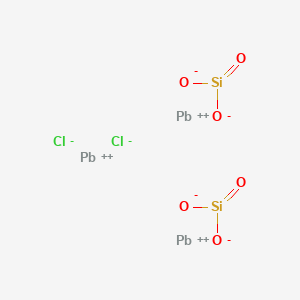
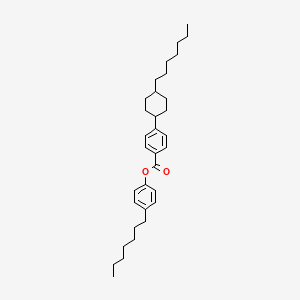
![methyl 4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoate](/img/structure/B13834079.png)
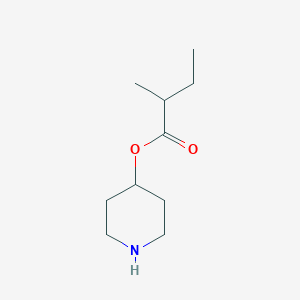

![6-Imidazo[1,2-a]pyridin-5-ylhexanoic acid](/img/structure/B13834121.png)
